molecular formula C6H2Cl3NO B090142 2,4,6-Trichloronicotinaldehyde CAS No. 1261269-66-2

2,4,6-Trichloronicotinaldehyde

Cat. No.: B090142
CAS No.: 1261269-66-2
M. Wt: 210.4 g/mol
InChI Key: RESMQRUOHBZJCA-UHFFFAOYSA-N
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Description

2,4,6-Trichloronicotinaldehyde is a chemical compound with the molecular formula C6H2Cl3NO. It is a derivative of nicotinaldehyde, where three chlorine atoms are substituted at the 2, 4, and 6 positions of the pyridine ring. This compound is known for its significant reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloronicotinaldehyde typically involves the chlorination of nicotinaldehyde. The process can be carried out using chlorine gas in the presence of a suitable solvent like acetic acid. The reaction is usually conducted at elevated temperatures to ensure complete chlorination at the desired positions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichloronicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4,6-Trichloronicotinaldehyde has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research explores its potential in developing pharmaceuticals with antimicrobial or anticancer properties.

    Industry: It is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-Trichloronicotinaldehyde involves its reactivity with various biological molecules. It can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. This reactivity is attributed to the electron-withdrawing effect of the chlorine atoms, which makes the aldehyde group more electrophilic .

Comparison with Similar Compounds

  • 2,4,6-Trichloropyridine
  • 2,4,6-Trichloronicotinic acid
  • 2,4,6-Trichloronicotinamide

Comparison: 2,4,6-Trichloronicotinaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity compared to its analogs. For instance, 2,4,6-Trichloropyridine lacks the aldehyde group, making it less reactive in nucleophilic addition reactions. Similarly, 2,4,6-Trichloronicotinic acid and 2,4,6-Trichloronicotinamide have different functional groups (carboxylic acid and amide, respectively), leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

2,4,6-trichloropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3NO/c7-4-1-5(8)10-6(9)3(4)2-11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESMQRUOHBZJCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10604093
Record name 2,4,6-Trichloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261269-66-2
Record name 2,4,6-Trichloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-trichloropyridine-3-carbaldehyde
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